molecular formula C19H23N3O B5819097 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B5819097
M. Wt: 309.4 g/mol
InChI Key: HEJBTXZVVHQAAN-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of diseases mediated by tyrosine kinases .

Properties

IUPAC Name

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-5-3-4-6-18(15)19(23)20-16-7-9-17(10-8-16)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJBTXZVVHQAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and hypertension.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of specific tyrosine kinases. It binds to the inactive form of the kinase, preventing its activation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific structure, which allows for selective inhibition of certain tyrosine kinases. This selectivity can result in fewer side effects and improved therapeutic outcomes compared to other similar compounds .

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